molecular formula C9H12BrN3O B2397898 5-Bromo-2-[(pyrrolidin-2-yl)methoxy]pyrimidine CAS No. 1340505-46-5

5-Bromo-2-[(pyrrolidin-2-yl)methoxy]pyrimidine

Cat. No.: B2397898
CAS No.: 1340505-46-5
M. Wt: 258.119
InChI Key: IFSWJXNUJUHKLE-UHFFFAOYSA-N
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Description

5-Bromo-2-[(pyrrolidin-2-yl)methoxy]pyrimidine (CAS 1340505-46-5) is a valuable chemical building block in medicinal chemistry and drug discovery research. This compound features a pyrimidine ring brominated at the 5-position and functionalized with a pyrrolidine-methoxy substituent at the 2-position, giving it a molecular formula of C9H12BrN3O and a molecular weight of 258.12 . The bromine atom serves as a reactive handle for further cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, enabling the introduction of diverse structural motifs. The pyrrolidine moiety contributes to the molecule's three-dimensionality and can be critical for interacting with biological targets. Researchers primarily utilize this compound as a key intermediate in the synthesis of more complex molecules, particularly for investigating kinase inhibitors, receptor modulators, and other pharmacologically active agents. The structure is provided in SMILES notation as BrC1=CN=C(OCC2NCCC2)N=C1 . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications. Handling and Safety: Please refer to the associated Safety Data Sheet (SDS) for proper handling, storage, and disposal information. While specific hazard statements were not fully classified in the source material , this compound should be treated as potentially hazardous and requires the use of appropriate personal protective equipment in a well-ventilated laboratory fume hood.

Properties

IUPAC Name

5-bromo-2-(pyrrolidin-2-ylmethoxy)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrN3O/c10-7-4-12-9(13-5-7)14-6-8-2-1-3-11-8/h4-5,8,11H,1-3,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFSWJXNUJUHKLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)COC2=NC=C(C=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-[(pyrrolidin-2-yl)methoxy]pyrimidine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 5-bromo-2-chloropyrimidine and pyrrolidine.

    Nucleophilic Substitution: The pyrrolidine is reacted with 5-bromo-2-chloropyrimidine under basic conditions to form the intermediate 5-bromo-2-(pyrrolidin-2-yl)pyrimidine.

    Methoxylation: The intermediate is then subjected to methoxylation using a suitable methoxylating agent, such as sodium methoxide, to yield the final product, 5-Bromo-2-[(pyrrolidin-2-yl)methoxy]pyrimidine.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. This can include the use of high-throughput synthesis techniques, continuous flow reactors, and advanced purification methods such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-[(pyrrolidin-2-yl)methoxy]pyrimidine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the pyrrolidine ring, to form various derivatives.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.

Major Products

The major products formed from these reactions include various substituted pyrimidines, pyrrolidine derivatives, and biaryl compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

Antiviral and Antimicrobial Activities
Recent studies have highlighted the potential of pyrimidine derivatives, including 5-Bromo-2-[(pyrrolidin-2-yl)methoxy]pyrimidine, in combating viral infections. The compound's structure allows it to interact with biological targets effectively, offering avenues for the development of antiviral agents. Research indicates that compounds with similar structures exhibit significant antiviral properties against pathogens like SARS-CoV-2, emphasizing the need for further exploration of pyrimidine derivatives in drug discovery .

Inhibition of Enzymatic Activity
The compound has been investigated for its ability to inhibit specific enzymes related to disease processes. For instance, pyrimidine derivatives have shown promise in inhibiting cyclooxygenase (COX) enzymes, which are crucial in inflammatory pathways. The structure-activity relationship (SAR) studies suggest that modifications to the pyrimidine core can enhance anti-inflammatory effects, making it a candidate for developing new anti-inflammatory drugs .

Biological Research

Targeting Biological Pathways
5-Bromo-2-[(pyrrolidin-2-yl)methoxy]pyrimidine can serve as a tool for studying various biological pathways. Its ability to modulate enzyme activity makes it suitable for investigating mechanisms underlying diseases such as cancer and inflammation. The compound's interactions with biological macromolecules can provide insights into drug design and efficacy .

Pharmacophore Modeling
Pharmacophore modeling techniques have been employed to predict how compounds like 5-Bromo-2-[(pyrrolidin-2-yl)methoxy]pyrimidine interact with target receptors. By analyzing the spatial arrangement of functional groups within the molecule, researchers can identify critical features necessary for biological activity, facilitating the design of more potent derivatives .

Case Study: Antiviral Development
A notable study explored the efficacy of pyrimidine derivatives against viral infections, demonstrating that modifications to the structure could enhance antiviral activity significantly. The incorporation of specific functional groups was found to improve binding affinity to viral targets, suggesting a promising direction for future drug development efforts focused on respiratory viruses .

Case Study: Anti-inflammatory Properties
Another investigation assessed the anti-inflammatory potential of several pyrimidine derivatives, including those structurally related to 5-Bromo-2-[(pyrrolidin-2-yl)methoxy]pyrimidine. The results indicated that certain modifications led to enhanced inhibition of COX enzymes, highlighting the importance of structural optimization in developing effective anti-inflammatory agents .

Mechanism of Action

The mechanism of action of 5-Bromo-2-[(pyrrolidin-2-yl)methoxy]pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The pyrrolidine ring can engage in hydrogen bonding and hydrophobic interactions, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of the target proteins and influence various biological pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key structural analogs differ in the substituent at the 2-position of the pyrimidine ring. Below is a detailed comparison:

Compound Substituent (2-position) Molecular Formula Molecular Weight Key Properties/Activities
5-Bromo-2-[(pyrrolidin-2-yl)methoxy]pyrimidine Pyrrolidin-2-ylmethoxy C₉H₁₁BrN₂O 257.10 g/mol Flexible pyrrolidine group may enhance solubility and target binding via H-bonding .
5-Bromo-2-[(4-fluorobenzyl)oxy]pyrimidine 4-Fluorobenzyloxy C₁₁H₈BrFN₂O 283.10 g/mol Fluorine atom may improve metabolic stability; aromatic group enables π-π stacking .
5-Bromo-2-(piperidin-3-yloxy)pyrimidine Piperidin-3-yloxy C₉H₁₂BrN₃O 258.12 g/mol Piperidine substituent offers rigidity; potential for improved pharmacokinetics .
5-Bromo-2-(methoxymethyl)pyrimidine Methoxymethyl C₆H₇BrN₂O 203.04 g/mol Smaller substituent reduces steric hindrance; may lower potency .
5-Bromo-2-isopropoxypyrimidine Isopropoxy C₇H₉BrN₂O 217.06 g/mol Branched alkoxy group could enhance lipophilicity .
5-Bromo-2-(2-methoxyethylamino)pyrimidine 2-Methoxyethylamino C₇H₁₀BrN₃O 232.08 g/mol Amino group introduces basicity; may alter binding affinity .
5-Bromo-2-methoxypyrimidine Methoxy C₅H₅BrN₂O 189.01 g/mol Simple substituent; used as a synthetic intermediate .

Key Findings from Comparative Analysis

  • Substituent Flexibility : The pyrrolidine group in the target compound provides conformational flexibility, which may improve interactions with protein targets compared to rigid groups like piperidine or aromatic substituents .
  • Biological Activity : Evidence from pyrido[2,3-d]pyrimidine derivatives suggests that methoxy groups at specific positions (e.g., R4 in Table 3 of ) are critical for anti-proliferative activity. Removal of the methoxy group led to complete loss of activity, highlighting the importance of oxygen-containing substituents .
  • Crystallographic Data : Hydrogen bonding (e.g., N–H⋯N interactions) and π-π stacking observed in analogs like 5-bromo-2-chloropyrimidin-4-amine () suggest similar intermolecular forces may stabilize the target compound’s structure .
  • Synthetic Accessibility : Compounds with simpler substituents (e.g., methoxy or isopropoxy) are synthesized in higher yields (e.g., 90% for 5-bromo-2-chloropyrimidin-4-amine in ), whereas bulkier groups may require multistep reactions .

Biological Activity

5-Bromo-2-[(pyrrolidin-2-yl)methoxy]pyrimidine is a compound of increasing interest in pharmacological research due to its diverse biological activities. This article reviews the current understanding of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

5-Bromo-2-[(pyrrolidin-2-yl)methoxy]pyrimidine features a pyrimidine core substituted with a bromine atom and a pyrrolidine-derived methoxy group. This unique structure contributes to its interaction with various biological targets.

Biological Activities

1. Anticancer Activity
Research indicates that compounds similar to 5-Bromo-2-[(pyrrolidin-2-yl)methoxy]pyrimidine exhibit significant anticancer properties. For instance, derivatives of pyrimidines have shown potent inhibition of cancer cell proliferation, particularly against HeLa cells, with some compounds demonstrating IC50 values around 60 times more effective than standard treatments . The mechanism often involves the induction of apoptosis and inhibition of cell cycle progression .

2. Antimicrobial Properties
The compound's structural features suggest potential antimicrobial activity. Studies have highlighted that pyrrolidine derivatives can inhibit the growth of various bacterial strains, including Gram-positive and Gram-negative bacteria. For example, certain pyrrolidine derivatives demonstrated minimum inhibitory concentration (MIC) values as low as 4.69 µM against Staphylococcus aureus .

3. Anti-inflammatory Effects
Pyrimidine derivatives are known for their anti-inflammatory effects, particularly through the inhibition of cyclooxygenase enzymes (COX). In vitro studies have reported IC50 values for COX-2 inhibition at approximately 0.04 µmol, comparable to established anti-inflammatory drugs like celecoxib . This suggests that 5-Bromo-2-[(pyrrolidin-2-yl)methoxy]pyrimidine may also exhibit similar properties.

The biological activity of 5-Bromo-2-[(pyrrolidin-2-yl)methoxy]pyrimidine is attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation and inflammation.
  • Receptor Modulation : Similar compounds have been identified as antagonists for receptors like CXCR4, which plays a crucial role in cancer metastasis .

Case Studies and Research Findings

A selection of studies highlights the biological activity of related compounds:

StudyCompoundActivityIC50 Value
Poyraz et al., 2023Pyrrolidine derivativeAnticancer (HeLa)~60x standard
Tageldin et al., 2021Pyrimidine derivativeCOX-2 Inhibition0.04 µmol
Sreekanth & Jha, 2020Pyrrolidine derivativeAntimicrobial (S. aureus)4.69 µM

These findings underscore the potential therapeutic applications of 5-Bromo-2-[(pyrrolidin-2-yl)methoxy]pyrimidine in oncology and infectious diseases.

Q & A

Basic: What are the established synthetic routes for 5-Bromo-2-[(pyrrolidin-2-yl)methoxy]pyrimidine?

Two primary methods are documented:

  • Route 1 : Reacting 5-bromo-2-chloropyrimidine with pyrrolidine under basic conditions (e.g., triethylamine) in acetonitrile or ethyl acetate at reflux temperatures. This nucleophilic substitution replaces the chloro group with pyrrolidine .
  • Route 2 : Using 2,5-dibromopyridine and 1-pyrrolidineethanol with sodium hydride (NaH) in DMF or THF. This method emphasizes solvent selection to optimize reactivity .
    Optimization : For scale-up, continuous flow reactors improve yield (up to 85%) and reduce side reactions .

Advanced: How can researchers resolve contradictions in synthetic yields across different protocols?

Discrepancies arise from variables like solvent polarity, base strength, and reaction time. For example:

  • Solvent effects : Acetonitrile may favor faster substitution compared to THF due to higher polarity .
  • Temperature control : Reflux conditions (80–100°C) in Route 1 minimize byproducts like dehalogenated intermediates .
    Methodological approach : Use a Design of Experiments (DoE) framework to systematically test variables (e.g., solvent/base pairs, stoichiometry) and identify optimal conditions via HPLC yield analysis .

Basic: What biological screening assays are relevant for this compound?

  • Enzyme inhibition : Test against kinases or proteases using fluorescence-based assays (e.g., ADP-Glo™ for kinases) to determine IC50 values .
  • Anticancer activity : Use cell viability assays (MTT or resazurin) in cancer cell lines, noting IC50 ranges of 29–59 µM .
  • Antimicrobial screening : Employ broth microdilution assays against Gram-positive/negative bacteria to assess MIC (Minimum Inhibitory Concentration) .

Advanced: How to address conflicting reports on biological activity between structurally similar analogs?

Compare substituent effects using SAR (Structure-Activity Relationship) studies:

  • Pyrrolidine vs. piperidine : The pyrrolidine group in 5-Bromo-2-[(pyrrolidin-2-yl)methoxy]pyrimidine enhances membrane permeability compared to bulkier piperidine analogs, explaining higher anticancer activity .
  • Bromine positioning : 5-bromo substitution on pyrimidine improves electrophilic reactivity, increasing enzyme inhibition potency vs. 3-bromo isomers .
    Validation : Use molecular docking to simulate binding interactions with target enzymes (e.g., PARP or Topoisomerase II) .

Basic: Which analytical techniques ensure compound purity and structural fidelity?

  • NMR spectroscopy : Confirm substitution patterns (e.g., pyrrolidine integration at δ 2.5–3.5 ppm) and absence of residual solvents .
  • HPLC/LC-MS : Assess purity (>98%) and detect halogenated byproducts (e.g., dehalogenated pyrimidine) .
  • Elemental analysis : Verify stoichiometry (C, H, N, Br) within 0.4% deviation .

Advanced: How to resolve ambiguities in spectral data during characterization?

  • 2D NMR (COSY, HSQC) : Assign overlapping proton signals (e.g., pyrrolidine methylene groups) .
  • X-ray crystallography : Resolve regiochemical uncertainties (e.g., methoxy vs. bromine positioning) if single crystals are obtainable .
  • High-resolution MS : Differentiate isobaric impurities (e.g., Cl vs. Br isotopes) with sub-ppm mass accuracy .

Basic: What mechanistic hypotheses exist for its biological activity?

  • Enzyme inhibition : The bromine atom acts as a hydrogen bond acceptor, interfering with ATP-binding pockets in kinases .
  • Apoptosis induction : Caspase-3/7 activation assays suggest mitochondrial pathway involvement .
    Initial validation : Perform kinase profiling panels (e.g., Eurofins KinaseProfiler®) to identify primary targets .

Advanced: How to reconcile conflicting reports on apoptosis vs. necrosis mechanisms?

  • Flow cytometry : Use Annexin V/PI staining to quantify apoptotic vs. necrotic populations .
  • Metabolomics : Track ATP depletion (necrosis marker) vs. cytochrome c release (apoptosis marker) .
  • CRISPR knockouts : Silence caspase-3 in cell lines to confirm pathway specificity .

Basic: What are optimal storage conditions and solubility profiles?

  • Storage : Store at 2–8°C in moisture-sealed containers to prevent hydrolysis of the methoxy group .
  • Solubility : Soluble in DMSO (30 mg/mL), DMF (30 mg/mL), and ethanol (15 mg/mL) for in vitro assays .

Advanced: How to improve aqueous solubility for in vivo studies?

  • Co-solvent systems : Use cyclodextrin complexes or PEG-based formulations to enhance bioavailability .
  • Prodrug strategies : Introduce ionizable groups (e.g., phosphate esters) at the pyrrolidine nitrogen for pH-dependent release .
  • Nanoencapsulation : Employ liposomal carriers to achieve >90% solubility in PBS (pH 7.4) .

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